
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrClFN. It is a solid at room temperature and is used in various chemical synthesis processes. This compound is notable for its unique combination of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile typically involves halogenation reactions. One common method includes the bromodeboronation reaction, where a boronic acid derivative is treated with bromine in the presence of a base such as sodium methoxide (NaOMe) to introduce the bromine atom. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring a steady supply of the compound for various applications.
化学反応の分析
Types of Reactions
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
科学的研究の応用
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, it is valuable in developing new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the halogen atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(4-Bromo-2-fluorophenyl)acetonitrile: Similar in structure but lacks the chlorine atom.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Differently substituted on the phenyl ring.
4-Fluorophenylacetonitrile: Lacks both bromine and chlorine atoms.
Uniqueness
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination can impart distinct chemical and physical properties, making it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C8H4BrClFN |
|---|---|
分子量 |
248.48 g/mol |
IUPAC名 |
2-(4-bromo-5-chloro-2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-6-4-8(11)5(1-2-12)3-7(6)10/h3-4H,1H2 |
InChIキー |
VBAHAKGUPJTHKQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Br)F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
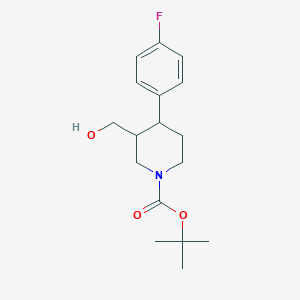
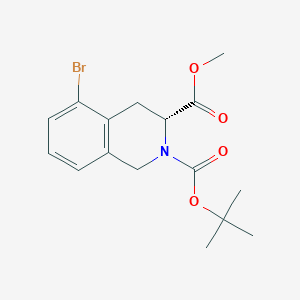

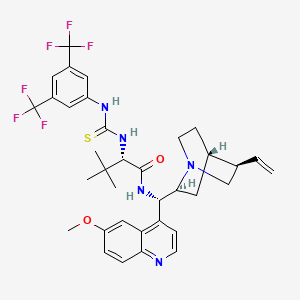
![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)
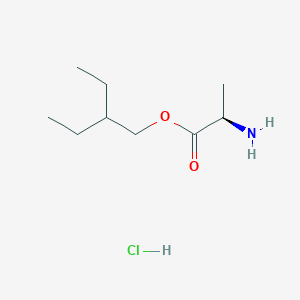

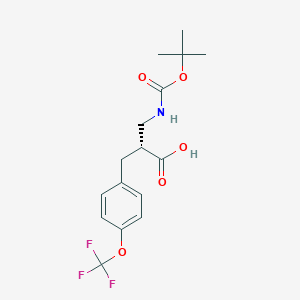
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)



